molecular formula C9H7BO3S B1512677 (5-Formylbenzo[b]thiophen-2-yl)boronic acid CAS No. 1182272-63-4

(5-Formylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1512677
CAS No.: 1182272-63-4
M. Wt: 206.03 g/mol
InChI Key: CPYJODRUAACNPT-UHFFFAOYSA-N
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Description

(5-Formylbenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative featuring a benzo[b]thiophene core with a formyl group at the 5-position and a boronic acid group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylbenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, benzo[b]thiophene-2-boronic acid, is prepared through the reaction of benzo[b]thiophene-2-bromide with a boronic acid reagent under palladium-catalyzed conditions.

  • Formylation: The benzo[b]thiophene-2-boronic acid undergoes formylation using reagents such as formyl chloride or formic acid in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (5-Formylbenzo[b]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the formyl group to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, forming alcohols.

  • Substitution: Substitution reactions can replace the boronic acid group with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents like amines and halides are used in substitution reactions, often under mild conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Amides, halides, and other substituted boronic acids.

Scientific Research Applications

(5-Formylbenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research:

  • Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound serves as a building block in the construction of bioactive molecules and probes for biological studies.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: Its unique chemical properties make it valuable in material science and catalysis.

Mechanism of Action

The mechanism by which (5-Formylbenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various biological and chemical processes. The formyl group can participate in electrophilic reactions, contributing to the compound's reactivity.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid: Lacks the formyl group, resulting in different reactivity and applications.

  • 5-Formylbenzo[b]thiophene-2-boronic acid pinacol ester: A protected form of the boronic acid, offering enhanced stability and ease of handling.

Uniqueness: (5-Formylbenzo[b]thiophen-2-yl)boronic acid stands out due to its combination of a boronic acid group and a formyl group, which provides unique reactivity and versatility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(5-formyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BO3S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYJODRUAACNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856021
Record name (5-Formyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182272-63-4
Record name (5-Formyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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